molecular formula C12H13NO2 B082183 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one CAS No. 15057-43-9

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one

Cat. No. B082183
CAS RN: 15057-43-9
M. Wt: 203.24 g/mol
InChI Key: YZNHGFBTNUJVQD-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one belongs to a family of dihydropyridines, which are of interest due to their versatile chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The study and development of methods for their synthesis, as well as the analysis of their molecular structures and properties, are essential for exploring their full potential.

Synthesis Analysis

The synthesis of related dihydropyridines often involves cyclocondensation reactions, where key intermediates like 1-acetonylpyridinium chloride, aromatic aldehydes, and cyanothioacetamide are utilized to obtain functionalized dihydropyridine derivatives through a series of chemical transformations. For instance, Krauze and Duburs (2000) reported the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates via cyclocondensation, demonstrating the versatility of dihydropyridines synthesis and the potential for generating a wide variety of derivatives (Krauze & Duburs, 2000).

Molecular Structure Analysis

The molecular structure of dihydropyridines is characterized by the presence of a dihydropyridine ring, which can adopt various conformations depending on the substituents and the overall molecular context. X-ray diffraction studies provide detailed insights into their crystal and molecular structures, revealing the conformational preferences and the nature of intramolecular interactions. For example, the work by Trivedi et al. (2009) on the crystal structure of a novel dihydropyridine derivative highlights the importance of hydrogen bonding in stabilizing the molecular structure and influencing the conformational dynamics (Trivedi et al., 2009).

Chemical Reactions and Properties

Dihydropyridines participate in a variety of chemical reactions, including cyclocondensation, oxidation, and nucleophilic substitution, which can be leveraged to introduce functional groups or modify the molecular framework. Their chemical properties, such as reactivity towards nucleophiles and electrophiles, are influenced by the electronic nature of the dihydropyridine ring and the substituents attached to it. The synthesis and characterization of 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone by Mekheimer et al. (1997) exemplify the reactivity of dihydropyridine derivatives in creating structurally diverse and functionally rich molecules (Mekheimer et al., 1997).

Scientific Research Applications

Synthesis and Chemical Properties

Research has elucidated various methods for synthesizing compounds related to 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one, emphasizing the importance of derivatives and analogs in organic chemistry. For example, 1,2-oxazines and 1,2-benzoxazines, related compounds, can be synthesized by dehydration processes, showcasing their utility as chiral synthons and in electrophilic reactions (Sainsbury, 1991). Similarly, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes highlights the compound's variability and potential applications in spectroscopy, magnetism, and electrochemical activity (Boča et al., 2011).

Biological and Pharmacological Applications

1,4-Dihydropyridines, a category to which our compound of interest is related, are significant for their biological applications. They serve as a core skeleton in numerous drugs and are crucial in synthetic organic chemistry due to their role in biological systems (Sohal, 2021). Another review highlights the importance of hydroxycoumarins, including 3-hydroxycoumarin, for their diverse chemical, photochemical, and biological properties, underscoring the compound's potential in genetics, pharmacology, and microbiology (Yoda, 2020).

Antioxidant Properties

Chromones and their derivatives, including compounds structurally related to 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one, have been studied for their antioxidant properties. These properties are linked to their ability to neutralize active oxygen and disrupt free radical processes, potentially delaying or inhibiting cell impairment and various diseases (Yadav et al., 2014).

Safety And Hazards

This compound should be handled with care. It is advised to keep it out of reach of children and to read the label before use . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source . It should be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-6,14H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHGFBTNUJVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512558
Record name 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one

CAS RN

15057-43-9
Record name 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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